Quinic acid
Overview
Description
Quinic acid is a cyclitol, a cyclic polyol, and a cyclohexanecarboxylic acid. It is a colorless solid that can be extracted from various plant sources, including cinchona bark, coffee beans, and the bark of Eucalyptus globulus . This compound is known for its role in the perceived acidity of coffee and has been used historically as an astringent .
Mechanism of Action
Target of Action
Quinic acid, a metabolite of chlorogenic acid, has been found to have significant effects against the biofilm of Pseudomonas aeruginosa . It interacts with core targets in the quorum sensing system of this bacterium, specifically rhlA , rhlR , and rhlB . These targets play crucial roles in bacterial biofilm formation, mobility, and toxin release .
Mode of Action
This compound significantly inhibits EPS secretion in biofilm formation and maturity, achieving a synergistic antibiofilm effect with levofloxacin . It reduces biofilm formation by regulating its core targets in the quorum sensing system . The binding of this compound with these targets has been validated by molecular docking and RT-qPCR .
Biochemical Pathways
This compound affects multiple biological processes and pathways. It is significantly enriched in processes involving locomotion, chemotaxis, and motility mediated by flagellum/cilium . This is related to KEGG pathways such as bacterial chemotaxis, oxidative phosphorylation, ribosome, biofilm formation, cyanoamino acid metabolism, and quorum sensing .
Pharmacokinetics
It has been found to have a high drug score and drug likeness with lesser brain penetration and toxicity effects .
Result of Action
The action of this compound results in significant inhibitory effects on bacterial biofilm formation, mobility, and toxin release . It also significantly inhibits EPS secretion in biofilm formation and maturity . In addition, it has been found to possess various biological activities, such as antioxidant, antidiabetic, anticancer activity, antimicrobial, antiviral, aging, protective, anti-nociceptive, and analgesic effects .
Action Environment
It’s worth noting that the biofilm state of pathogens, which this compound targets, facilitates antimicrobial resistance, making infections difficult to treat . Therefore, the environment in which these pathogens exist could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Quinic acid exhibits various biological activities, such as antioxidant, antidiabetic, anticancer activity, antimicrobial, antiviral, aging, protective, anti-nociceptive and analgesic effects . It has been found that this compound significantly inhibits EPS secretion in biofilm formation and maturity .
Cellular Effects
This compound has been shown to exert significant inhibitory effects on bacterial biofilm formation, mobility, and toxin release in vitro . It also has been reported to inhibit the increase of cholesterol, TMA, TMAO, CXCL13, TIMP-1 and HMGB1 levels in peripheral blood of Apoe−/− mice induced by HFD .
Molecular Mechanism
This compound reduces the biofilm formation by regulating core targets in the quorum sensing system . It also inhibits TMAO or LDL-induced HCAECs damage and HMGB1/SREBP2 axis dysfunction .
Temporal Effects in Laboratory Settings
This compound has been shown to exert its antibiofilm action by interfering with EPS secretion . Furthermore, the synergistic antibiofilm effects of this compound with two macrolides (clarithromycin and azithromycin) and levofloxacin at sub-MICs were tested .
Dosage Effects in Animal Models
This compound or low-frequency ABX inhibited weight gain and aortic tissue atherogenesis in HFD-induced Apoe−/− mice . Also, this compound at doses of 10 and 50 mg/kg significantly increased the antioxidant capacity .
Metabolic Pathways
This compound’s biosynthesis begins with the transformation of glucose into erythrose 4-phosphate . This four-carbon substrate is condensed with phosphoenol pyruvate to give the seven-carbon 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) by the action of a synthase .
Transport and Distribution
This compound is involved in the gut-liver lipid metabolism and chronic vascular inflammation of TMA/TMAO through gut microbiota . It also regulated the gut-liver lipid metabolism and chronic vascular inflammation of TMA/TMAO through gut microbiota to inhibit the atherogenesis in Apoe−/− mice .
Subcellular Localization
It is known that this compound and its derivatives are widely distributed in plant tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinic acid can be synthesized by the hydrolysis of chlorogenic acid . The process involves breaking down chlorogenic acid into its constituent parts, one of which is this compound.
Industrial Production Methods: Industrially, this compound is obtained from natural sources such as cinchona bark, coffee beans, and the bark of Eucalyptus globulus . The extraction process typically involves solvent extraction followed by purification steps to isolate this compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form gallic acid.
Dehydrogenation: This reaction can lead to the formation of quinides, such as 4-caffeoyl-1,5-quinide.
Pyrolysis: When subjected to pyrolysis, this compound can produce phenolic compounds such as phenol and hydroquinone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Dehydrogenation: Catalysts such as palladium on carbon can facilitate this reaction.
Pyrolysis: High temperatures, typically around 600°C, are required for pyrolysis.
Major Products:
Gallic Acid: Formed through oxidation.
Quinides: Formed through dehydrogenation.
Phenolic Compounds: Formed through pyrolysis.
Scientific Research Applications
Quinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Shikimic Acid: A close relative of quinic acid, involved in the same metabolic pathway.
Chlorogenic Acid: An ester of this compound and caffeic acid, known for its antioxidant properties.
Gallic Acid: A product of this compound oxidation, known for its use in the food and pharmaceutical industries.
Uniqueness of this compound: this compound is unique due to its versatility as a chiral starting material in pharmaceutical synthesis and its role in various biological processes. Its ability to form a wide range of derivatives, such as quinides and phenolic compounds, further highlights its importance in both natural and industrial contexts .
Properties
IUPAC Name |
(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZDTNXLSGCEK-LNVDRNJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998288 | |
Record name | (-)-Quinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | Quinic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20519 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
77-95-2, 36413-60-2 | |
Record name | Quinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | quinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (-)-Quinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | QUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058C04BGYI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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